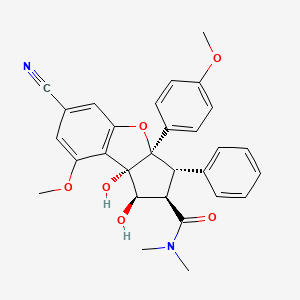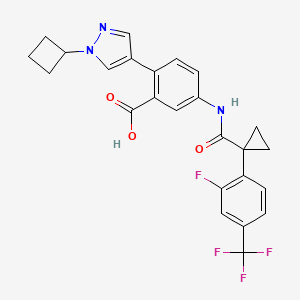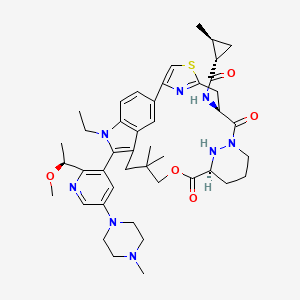![molecular formula C46H52F2N8O6 B10857891 6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KTX-951 involves multiple steps, including the formation of a bifunctional molecule that can bind to both the target protein (IRAK4) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Formation of the linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Attachment of the ligands: The ligands that bind to IRAK4 and the E3 ubiquitin ligase are attached to the linker through reactions such as nucleophilic substitution and coupling reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of KTX-951 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
KTX-951 undergoes several types of chemical reactions, including:
Degradation: The primary reaction is the degradation of IRAK4, facilitated by the formation of a ternary complex with the E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
Binding Interactions: The compound forms non-covalent interactions with IRAK4 and the E3 ubiquitin ligase, which are crucial for its function.
Common Reagents and Conditions
The common reagents used in the synthesis of KTX-951 include:
Linker reagents: Used to form the bifunctional molecule.
Coupling reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.
Solvents: Such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) for reactions and purification.
Major Products Formed
The major product formed from the reaction of KTX-951 with IRAK4 is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome .
Applications De Recherche Scientifique
Mécanisme D'action
KTX-951 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with IRAK4 and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
KTX-951 can be compared with other similar compounds, such as:
KTX-545: Another IRAK4 degrader with a different chemical structure but similar mechanism of action.
KTX-201:
KTX-951 is unique in its high specificity for IRAK4 and its potential for treating cancers and inflammatory diseases involving IRAK4 .
Propriétés
Formule moléculaire |
C46H52F2N8O6 |
|---|---|
Poids moléculaire |
851.0 g/mol |
Nom IUPAC |
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H52F2N8O6/c1-45(47,48)38-8-4-7-33(50-38)41(58)51-35-21-29-26-55(53-34(29)22-37(35)62-2)30-11-9-27(10-12-30)25-54-19-16-46(17-20-54)23-28(24-46)15-18-49-32-6-3-5-31-40(32)44(61)56(43(31)60)36-13-14-39(57)52-42(36)59/h3-8,21-22,26-28,30,36,49H,9-20,23-25H2,1-2H3,(H,51,58)(H,52,57,59) |
Clé InChI |
XMUGELSEEJWFAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC(=N1)C(=O)NC2=CC3=CN(N=C3C=C2OC)C4CCC(CC4)CN5CCC6(CC5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)
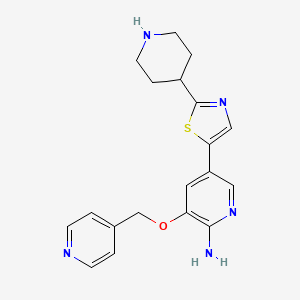
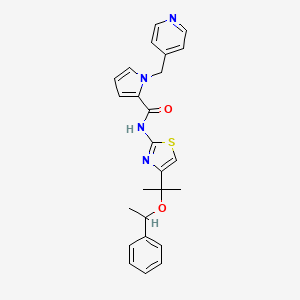




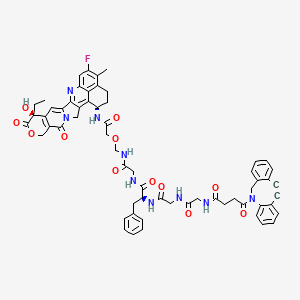
![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)

